molecular formula C20H17Cl2N3O2S B12616991 [3-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]phenyl]methanamine;hydrochloride

[3-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]phenyl]methanamine;hydrochloride

Cat. No.: B12616991
M. Wt: 434.3 g/mol
InChI Key: GDEZDUYKRLQAPX-UHFFFAOYSA-N
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Description

[3-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]phenyl]methanamine;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chloropyrrolo[2,3-b]pyridine moiety, and a phenylmethanamine group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]phenyl]methanamine;hydrochloride involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core, sulfonylation, and subsequent functionalization. The reaction conditions typically involve the use of solvents like dichloromethane or dimethylformamide, with catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolo[2,3-b]pyridine moiety.

    Reduction: Reduction reactions can be performed on the benzenesulfonyl group to yield different derivatives.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloropyrrolo[2,3-b]pyridine site.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted derivatives that can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate cellular pathways and protein interactions due to its ability to bind to specific molecular targets.

Medicine

In medicine, [3-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]phenyl]methanamine;hydrochloride is explored for its therapeutic potential. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of [3-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • [3-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridine]
  • [4-chloropyrrolo[2,3-b]pyridine-3-yl]phenylmethanamine

Uniqueness

Compared to similar compounds, [3-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]phenyl]methanamine;hydrochloride stands out due to its combined structural features. The presence of both the benzenesulfonyl and phenylmethanamine groups provides unique chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H17Cl2N3O2S

Molecular Weight

434.3 g/mol

IUPAC Name

[3-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]phenyl]methanamine;hydrochloride

InChI

InChI=1S/C20H16ClN3O2S.ClH/c21-18-9-10-23-20-19(18)17(15-6-4-5-14(11-15)12-22)13-24(20)27(25,26)16-7-2-1-3-8-16;/h1-11,13H,12,22H2;1H

InChI Key

GDEZDUYKRLQAPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)Cl)C4=CC=CC(=C4)CN.Cl

Origin of Product

United States

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